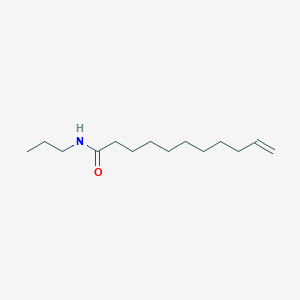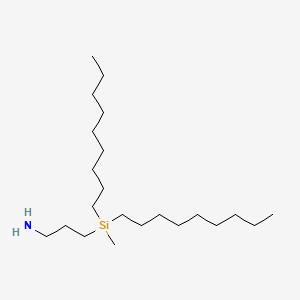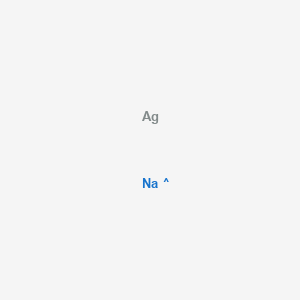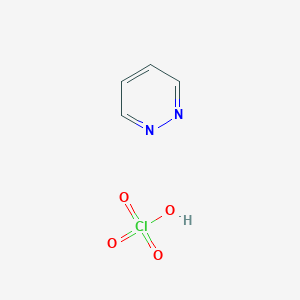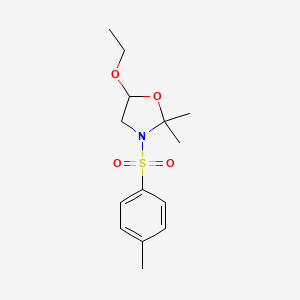![molecular formula C24H34O5 B14658894 1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene] CAS No. 48220-85-5](/img/structure/B14658894.png)
1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] is an organic compound with the molecular formula C24H34O5 It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a 1,1-diethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] typically involves the reaction of 4-(1,1-diethoxyethyl)phenol with an appropriate oxidizing agent to form the ether linkage. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:
Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal transduction: It may influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-oxybis[4-methyl-]: Similar structure but with methyl groups instead of 1,1-diethoxyethyl groups.
Benzene, 1,1’-[oxybis(methylene)]bis-: Contains methylene linkages instead of 1,1-diethoxyethyl groups.
Uniqueness: 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] is unique due to the presence of 1,1-diethoxyethyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
48220-85-5 |
|---|---|
Formule moléculaire |
C24H34O5 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(1,1-diethoxyethyl)-4-[4-(1,1-diethoxyethyl)phenoxy]benzene |
InChI |
InChI=1S/C24H34O5/c1-7-25-23(5,26-8-2)19-11-15-21(16-12-19)29-22-17-13-20(14-18-22)24(6,27-9-3)28-10-4/h11-18H,7-10H2,1-6H3 |
Clé InChI |
IEOLOEHFVJITNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



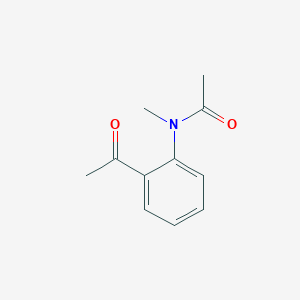

![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
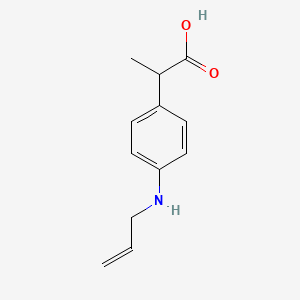
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
